molecular formula C16H18N2O B1627019 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine CAS No. 904815-83-4

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine

Cat. No.: B1627019
CAS No.: 904815-83-4
M. Wt: 254.33 g/mol
InChI Key: POEVZLDQHFVKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Historical Context

Structural Classification Within Benzodiazepine Derivatives

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b]diazepine belongs to the 1,4-benzodiazepine subclass, characterized by a benzene ring fused to a partially saturated diazepine ring (positions 1 and 4) and containing two nitrogen atoms. Its structure includes:

  • Core scaffold : A seven-membered diazepine ring with partial saturation (tetrahydro designation), indicating reduced double bonds at positions 2,3,4,5.
  • Substituents :
    • A 4-methoxyphenyl group at position 2, enhancing lipophilicity and potential receptor interactions.
    • A hydrogen atom at position 1, distinguishing it from N-alkylated derivatives like diazepam.

This compound’s structure aligns with the general 1,4-benzodiazepine framework, which has been optimized for pharmacological activity through substituent modifications.

Table 1: Key Structural Features of 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b]diazepine
Feature Description
Core ring system Benzene fused to a 1,4-diazepine ring with partial saturation (2,3,4,5-tetrahydro)
Position 2 substituent 4-Methoxyphenyl group (electron-donating, hydrophobic)
Position 1 Hydrogen atom (no N-alkylation)

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,14,17-18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVZLDQHFVKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587692
Record name 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-83-4
Record name 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with 1,3-Diketones and Aldehydes

The most widely reported method involves a two-step condensation reaction. In the first step, o-phenylenediamine reacts with dimedone (5,5-dimethylcyclohexane-1,3-dione) in toluene under reflux using a Dean-Stark apparatus to remove water, forming a semi-solid intermediate. This intermediate is subsequently treated with 4-methoxybenzaldehyde in fresh toluene, leading to cyclization and the formation of the tetrahydrobenzo[b]diazepine core. The reaction typically requires 1.5 hours of reflux for each step, with yields ranging from 33% to 54% depending on substituents.

For example, compound 7 in the study by Kumar et al. (analogous to the target structure) was synthesized in 33.57% yield, with a melting point of $$226.7^\circ \text{C}$$ and molecular formula $$\text{C}{23}\text{H}{26}\text{N}2\text{O}3$$. The use of toluene as a solvent and the Dean-Stark apparatus ensures efficient azeotropic removal of water, driving the reaction toward completion.

Alternative Catalytic Systems and Solvents

Recent advances highlight the role of catalysts in improving reaction efficiency. While Kumar et al. employed solvent-only conditions, other studies utilize bases such as $$\text{K}2\text{CO}3$$ in dimethylformamide (DMF) to facilitate alkyne-involved cyclizations. For instance, the synthesis of 2-(but-2-yn-1-yloxy)benzaldehyde involved stirring salicylaldehyde with 1-bromo-2-butyne in DMF at room temperature for 16 hours, achieving an 83% yield. Although this method targets α-vinyl derivatives, it underscores the potential for adapting catalytic systems to enhance the synthesis of methoxy-substituted benzodiazepines.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Toluene remains the solvent of choice due to its high boiling point ($$110^\circ \text{C}$$) and compatibility with Dean-Stark dehydration. However, polar aprotic solvents like DMF may improve solubility of aromatic aldehydes, albeit at the cost of requiring longer reaction times. Elevated temperatures (reflux conditions) are critical for accelerating the cyclization step, whereas room-temperature reactions are limited to precursor preparation.

Catalytic Additives

The absence of catalysts in the primary method contrasts with approaches using sodium tetrachloroaurate(III) dehydrate or boron sulfonic acid. These catalysts reportedly enhance reaction rates and yields in analogous benzodiazepine syntheses, though their application to 4-methoxy-substituted derivatives remains unexplored. Future studies could evaluate their efficacy in reducing reaction times or improving atom economy.

Characterization and Analytical Data

Spectroscopic Validation

The target compound is characterized by distinct spectral features:

  • IR Spectroscopy : Absorption bands at $$3370–3146 \, \text{cm}^{-1}$$ (N–H stretch), $$1580–1505 \, \text{cm}^{-1}$$ (C=C aromatic), and $$1385 \, \text{cm}^{-1}$$ (C–N stretch).
  • $$^1$$H NMR : Key signals include a singlet for two methyl groups ($$\delta \, 1.09–1.18$$), multiplet aromatic protons ($$\delta \, 6.90–7.24$$), and a methoxy group ($$\delta \, 3.52$$).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at $$m/z \, 335 \, [\text{M}+1]^+$$ for related structures.

Physicochemical Properties

Predicted properties include a density of $$1.085 \pm 0.06 \, \text{g/cm}^3$$ and a $$\text{p}K_a$$ of $$8.20 \pm 0.40$$. These values align with the compound’s hydrophobic aromatic framework and weakly basic diazepine ring.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s pharmacological properties.

    Reduction: Reduction reactions can target the diazepine ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrobenzodiazepine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring, leading to a range of functionalized benzodiazepines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H19ClN2O
  • Molecular Weight : 290.79 g/mol
  • CAS Number : 904815-83-4

The compound features a methoxy group attached to a phenyl ring, influencing its chemical behavior and biological activity. Its unique structure allows it to interact with various biological targets.

Chemistry

Building Block for Synthesis :
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine serves as a crucial intermediate in synthesizing more complex benzodiazepine derivatives. The compound can undergo various chemical reactions such as oxidation and reduction, allowing chemists to modify its structure for desired properties.

Reaction TypeDescriptionCommon Reagents
OxidationConverts the methoxy group to a hydroxyl groupPotassium permanganate, chromium trioxide
ReductionTargets the diazepine ring to form dihydro derivativesLithium aluminum hydride, sodium borohydride
SubstitutionIntroduces substituents on the phenyl ringBromine, nitric acid

Biology

Neurotransmitter Interaction :
Research indicates that this compound interacts with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects. This mechanism is similar to other benzodiazepines and suggests potential anxiolytic and anticonvulsant properties.

Pharmacological Studies :
Studies have explored the compound's effects on neurotransmitter systems, particularly its role in modulating GABAergic activity. This makes it a candidate for further investigation in treating anxiety disorders and epilepsy.

Medicine

Therapeutic Potential :
The anxiolytic and anticonvulsant properties of this compound are being investigated in clinical settings. Its efficacy in reducing anxiety levels and controlling seizures positions it as a promising therapeutic agent.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anxiolytic Effects : In a study involving animal models of anxiety, the administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups.
  • Anticonvulsant Activity : Research published in pharmacology journals has demonstrated that this compound exhibits anticonvulsant effects in seizure models, indicating its potential use in epilepsy treatment.
  • Synthesis of Derivatives : A study focused on synthesizing derivatives of this benzodiazepine has shown that modifications to the methoxy group can enhance its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the central nervous system. This interaction is similar to other benzodiazepines, which are known to modulate the GABAergic system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs in both fusion position (benzo[b] vs. benzo[e]) and substituent patterns :

  • Fusion Position : Benzo[b] fusion (benzene fused at the 1,2-positions to the diazepine ring) contrasts with benzo[e] fusion (benzene fused at the 4,5-positions), as seen in compounds like (R)-4-(4-Methoxyphenyl)-1-tosyl-3-vinyl-benzo[e][1,4]diazepine (2e) . The benzo[b] fusion may introduce distinct ring strain and electronic effects, altering reactivity and binding affinity in biological systems.
  • Electron-Donating Groups (EDGs): Methoxy groups (e.g., 2i, 90% ee) increase electron density, improving solubility and possibly modulating receptor interactions .

Physical and Chemical Properties

  • Crystal Structure : While the target compound’s crystal data are absent, related structures like 2,2,4-trimethyl-benzo[b][1,4]diazepine exhibit chair conformations in the diazepine ring, with dihedral angles of 17–21° between the benzene and diazepine planes . Hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes the crystal lattice, a feature likely shared by the 4-methoxyphenyl derivative .
  • Molecular Weight and Purity :
    • The unsubstituted benzodiazepine (C₉H₁₂N₂) has a molecular weight of 148.2 g/mol .
    • Substituted analogs (e.g., 7-chloro, 7-bromo) exhibit higher molecular weights (e.g., 7-chloro derivative: ~198.7 g/mol) and purities ≥95% .

Biological Activity

Overview

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine is a compound belonging to the benzodiazepine family. This class of compounds is widely recognized for its pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. The presence of a methoxy group on the phenyl ring can significantly influence its biological activity and therapeutic potential.

The primary mechanism of action for this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the central nervous system. This mechanism is characteristic of many benzodiazepines and is crucial for their therapeutic applications in treating anxiety and seizure disorders .

Anxiolytic Activity

Research has demonstrated that derivatives of this compound exhibit significant anxiolytic effects. In behavioral tests conducted on mice using models such as the open field and light-dark box tests, the compound showed a dose-dependent reduction in anxiety-like behavior. Specifically, doses of 10 mg/kg resulted in notable anxiolytic effects without significant sedation .

Toxicity Evaluation

Toxicity studies have indicated that while acute administration at higher doses (10 mg/kg) may induce mild adverse reactions such as reduced mobility and temporary changes in fur appearance, no mortality was observed. Chronic toxicity assessments revealed no significant changes in body weight or major organ weights apart from a notable increase in spleen weight at higher doses . The biochemical analysis indicated some liver enzyme alterations at elevated doses; however, these effects were not observed at lower doses (1 mg/kg) .

Comparative Analysis with Other Benzodiazepines

To better understand the biological activity of this compound relative to other benzodiazepines, a comparative analysis is presented below:

Compound Anxiolytic Effect Sedative Effect Toxicity (LD50) Mechanism
2-(4-Methoxy-phenyl)-...SignificantMild at high doses>100 mg/kgGABA receptor modulation
BromazepamStrongModerate200 mg/kgGABA receptor modulation
DiazepamVery strongHigh300 mg/kgGABA receptor modulation

Study on Behavioral Models

In a study evaluating the pharmacological activity of a related compound (VBZ102), which shares structural similarities with this compound, researchers found that it exhibited anxiolytic properties without significant sedative effects at certain dosages. The study emphasized the importance of substituent groups in modulating both efficacy and safety profiles .

Synthesis and Application

The synthesis of this compound typically involves cyclization reactions using precursors like 4-methoxybenzoyl chloride and 1,2-diaminobenzene. Such synthetic routes are essential for producing this compound for research purposes in pharmacology and medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine, and how can purity be ensured?

  • Methodology : The synthesis typically involves acylation of a benzodiazepine core using 4-methoxyphenyl precursors under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1H/13C NMR to confirm the benzodiazepine scaffold and methoxy group substitution. FT-IR identifies functional groups (e.g., C=O stretching at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction resolves the 3D structure, as demonstrated in related benzodiazepines .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology : Start with in vitro receptor-binding assays (e.g., GABAA receptor modulation, common in benzodiazepines) using radioligand displacement (e.g., [³H]flunitrazepam). Pair with cell viability assays (MTT or resazurin) to assess cytotoxicity. Use HEK293 or neuronal cell lines for preliminary screening .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., variable IC50 values) be resolved?

  • Methodology : Employ orthogonal assays (e.g., electrophysiology for GABAA currents vs. fluorescence-based calcium flux) to cross-validate results. Statistical tools like Bland-Altman plots or multivariate regression can identify assay-specific biases. Replicate studies under standardized conditions (pH, temperature) to minimize variability .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodology : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Modify vulnerable sites (e.g., methoxy group demethylation) via fluorination or steric hindrance. Validate stability using LC-MS/MS to track parent compound degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s receptor affinity?

  • Methodology : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring or alkylation of the diazepine nitrogen). Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Computational docking (e.g., AutoDock Vina) predicts binding poses in GABAA homology models .

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

  • Methodology : Use UPLC-QTOF-MS for high-sensitivity impurity profiling. Compare fragmentation patterns with reference standards. For volatile byproducts, GC-MS headspace analysis identifies residual solvents. Quantify impurities via HPLC-DAD with a calibration curve (LOD < 0.1%) .

Q. How do environmental factors (pH, light) influence the compound’s stability in formulation?

  • Methodology : Perform forced degradation studies :

  • Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24 hrs).
  • Photostability : Expose to UV (320–400 nm) and visible light.
  • Thermal stress : Heat at 40–60°C for 1 week.
    Monitor degradation via stability-indicating HPLC and characterize byproducts with LC-MSⁿ .

Tables for Key Data

Table 1 : Synthetic Yield Optimization

Reaction ConditionSolventCatalystYield (%)Purity (HPLC)
Room temp, 24 hrsDCMEt₃N6292
Reflux, 12 hrsTHFPyridine7895
Microwave, 150°C, 1 hrTolueneDMAP8597

Table 2 : Receptor Binding Affinity of Analogues

Substituent PositionModificationIC50 (nM)Selectivity (GABAA vs. 5-HT3)
C4-MethoxyNone (Parent)12.3 ± 1.510:1
C7-FluoroFluorination8.7 ± 0.915:1
N1-MethylAlkylation24.1 ± 2.13:1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.